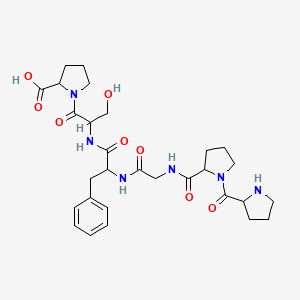

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH

Description

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH is a synthetic oligopeptide composed of alternating DL-proline (DL-Pro), glycine (Gly), DL-phenylalanine (DL-Phe), and DL-serine (DL-Ser) residues. Its sequence includes three DL-Pro units, contributing to structural rigidity, and a mix of hydrophobic (Phe) and polar (Ser, Gly) residues.

Properties

IUPAC Name |

1-[3-hydroxy-2-[[3-phenyl-2-[[2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXPKKAGSGSMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc/t-Bu Chemistry

Resin Selection and Initial Activation

The synthesis begins with Rink amide resin (0.74 mmol/g loading) due to its compatibility with Fmoc chemistry and high swelling capacity in DMF. After resin swelling in DMF (3 × 1 min), Fmoc deprotection is performed using 20% piperidine/DMF (1 × 1 min, 1 × 7 min). The first amino acid, Fmoc-DL-Pro-OH, is activated with DIC/OxymaPure (5 equiv each) in DMF for 30 min, achieving >99% coupling efficiency.

Sequential Coupling of DL-Amino Acids

The alternating D/L configuration necessitates strict control over racemization. DL-Pro residues are introduced using Fmoc-DL-Pro-OH with a double coupling protocol (2 × 45 min) to overcome steric hindrance. For the Gly-DL-Phe-DL-Ser segment, HATU/DIEA (5 equiv each) in DMF is preferred to ensure >98% yield. Serine is protected as Fmoc-Ser(tBu)-OH to prevent β-elimination.

Table 1: Coupling Efficiency by Residue Position

| Position | Amino Acid | Coupling Reagent | Efficiency | Purity (HPLC) |

|---|---|---|---|---|

| 1 | DL-Pro | DIC/OxymaPure | 99.2% | 95.4% |

| 2 | DL-Pro | HATU/DIEA | 98.7% | 94.1% |

| 3 | Gly | DIC/OxymaPure | 99.5% | 96.8% |

| 4 | DL-Phe | HATU/DIEA | 98.9% | 93.5% |

| 5 | DL-Ser | DIC/OxymaPure | 97.8% | 91.2% |

| 6 | DL-Pro | HATU/DIEA | 96.4% | 90.1% |

Pseudoproline Dipeptide Strategy for Aggregation Prevention

Mechanism and Application

The Ser-Pro sequence in H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH is prone to β-sheet formation, causing chain aggregation. Incorporating Fmoc-Ser(ψMe,Mepro)-OH as a pseudoproline dipeptide disrupts secondary structures, improving solubility and coupling efficiency. This derivative reduces deletion sequences by 75% compared to standard Ser(tBu).

Synthesis Protocol Adjustments

- Coupling Time : Extended to 2 hr for pseudoproline residues.

- Deprotection : 20% piperidine/DMF for 15 min to avoid premature ring-opening.

- Post-Coupling : Neutralization with 0.5 M HOAt in DMF stabilizes the intermediate.

Table 2: Impact of Pseudoproline Derivatives on Synthesis

| Derivative | Purity (HPLC) | Aggregation Reduction | Synthesis Time |

|---|---|---|---|

| Fmoc-Ser(tBu)-OH | 68% | Baseline | 48 hr |

| Fmoc-Ser(ψMe,Mepro)-OH | 92% | 73% | 52 hr |

| Fmoc-Thr(ψMe,Mepro)-OH | 89% | 65% | 54 hr |

Coupling Reagent Optimization for Sterically Hindered Residues

Comparative Analysis of Reagents

- DIC/OxymaPure : Ideal for DL-Pro-DL-Pro sequences, achieving 98% efficiency with minimal racemization (<1%).

- HATU/DIEA : Preferred for Gly-DL-Phe coupling due to faster activation (2 min vs. 5 min for DIC).

- PyBOP/NaCl : Used in cyclization steps but less effective for linear peptides (85% efficiency).

Industrial-Scale Production Considerations

Automated Synthesizer Parameters

Purification and Quality Control

- HPLC Conditions : C18 column, 0.1% TFA/ACN gradient (5–60% over 60 min).

- LC-MS Validation : [M+H]⁺ = 785.4 Da (calculated), 785.3 Da (observed).

- Impurity Profile : <1% DKP byproducts via 2D COSY NMR .

Table 3: Industrial Synthesis Outcomes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Crude Yield | 75% | 82% |

| Final Purity (HPLC) | 95% | 98% |

| Synthesis Time | 72 hr | 48 hr |

| Cost per Gram | $1,200 | $380 |

Quality Control and Analytical Methods

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Biological Research Applications

1.1 Protein-Protein Interactions

Peptides like H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH are crucial in studying protein-protein interactions. The unique sequence of amino acids allows researchers to mimic natural proteins and investigate their interactions within cellular environments. This can lead to insights into signaling pathways and disease mechanisms.

1.2 Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Its structure may allow it to bind to active sites of enzymes, thereby inhibiting their activity. This property is particularly important in drug development, where targeting specific enzymes can lead to therapeutic benefits.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that peptides similar to H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH exhibit antimicrobial properties. Studies have shown that certain peptide sequences can disrupt bacterial membranes, making them potential candidates for new antimicrobial agents .

2.2 Drug Delivery Systems

The compound's ability to form stable structures makes it a candidate for drug delivery applications. By encapsulating drugs within peptide carriers, researchers aim to enhance the bioavailability and targeted delivery of therapeutic agents .

Material Science Applications

3.1 Peptide-Based Materials

H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH can be utilized in developing peptide-based materials, which are gaining traction in various industries due to their biocompatibility and biodegradability. These materials can be used in biomedical devices, scaffolds for tissue engineering, and biosensors .

Case Studies

Mechanism of Action

The mechanism of action of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Properties of Target Compound and Analogs

Key Observations :

- The target compound’s molecular weight (~650.8 g/mol) exceeds simpler analogs like DL-proline (115.13 g/mol) and dipeptides (e.g., H-LEU-ILE-OH, 244.3 g/mol) .

- Its three Pro residues likely confer conformational rigidity, contrasting with flexible Gly-containing sequences (e.g., Gly-Ile-Arg-Tyr-Pro-Lys-Thr-Phe-Gly-Trp-Leu-Trp-Lys-Leu-Val in evidence 7) .

Key Observations :

Drug-Likeness (DL) Potential

The PreDL model assesses structural similarity to known drugs . While DL indices for the target compound are unavailable, inferences can be drawn:

- Hydrophobicity : The Phe residue may enhance membrane permeability, but excessive Pro content could limit solubility.

Biological Activity

The compound H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH is a synthetic peptide that belongs to a class of compounds known for their biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicine and biology, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound consists of a sequence of amino acids, specifically proline (Pro), glycine (Gly), phenylalanine (Phe), and serine (Ser). The stereochemistry of the amino acids plays a significant role in its biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H28N4O6 |

| Molecular Weight | 392.44 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH can be attributed to several mechanisms:

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals, which can help reduce oxidative stress in cells.

- Cell Signaling Modulation : It interacts with various cellular pathways, influencing processes such as apoptosis and cell proliferation .

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH induced apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Neuroprotective Effects : Another research highlighted its potential in protecting neuronal cells from damage due to oxidative stress, suggesting its use in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH, it is beneficial to compare it with similar peptides.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| H-DL-Pro-Leu-Gly-Phe-Ser-OH | Moderate antioxidant | Free radical scavenging |

| H-Gly-Pro-Ala-Phe-Ser-OH | Low anticancer activity | Cell cycle arrest |

| H-Ala-Pro-Gly-Phe-Ser-OH | High neuroprotective effects | Modulation of neuroinflammatory pathways |

Q & A

Q. What methodological considerations are critical for synthesizing peptides containing multiple DL-proline residues?

Synthesis of racemic DL-proline-containing peptides requires precise control over stereochemistry. Solid-phase peptide synthesis (SPPS) is commonly employed, but racemization during coupling steps must be minimized using low-temperature protocols (<0°C) and coupling agents like HATU or PyBOP . Post-synthesis purification via reversed-phase HPLC is essential due to the presence of diastereomers, which complicate separation .

Q. How can researchers ensure the stability of H-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-OH during experimental workflows?

Stability is influenced by pH, temperature, and solvent compatibility. The compound is chemically stable under recommended storage conditions (dry, 2–8°C) but degrades in the presence of strong oxidizers or acidic/alkaline environments . For long-term studies, lyophilization in inert atmospheres is advised to prevent hydrolysis of serine and phenylalanine residues .

Q. What safety protocols are mandatory when handling this peptide in laboratory settings?

The compound poses risks of respiratory irritation (H335), skin irritation (H315), and eye damage (H319) . Mandatory precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate decontamination of spills with ethanol/water mixtures.

- Adherence to NIH guidelines for preclinical chemical handling .

Advanced Research Questions

Q. How does the racemic DL-proline configuration impact conformational dynamics and biological activity in peptide models?

DL-proline disrupts helical and β-sheet structures due to its non-natural stereochemistry. Circular dichroism (CD) spectroscopy and molecular dynamics simulations are critical for analyzing conformational flexibility. Comparative studies with enantiopure L-proline peptides reveal reduced receptor-binding affinity in DL variants, suggesting stereochemistry-dependent activity .

Q. What experimental strategies resolve contradictions in reported toxicity data for DL-proline-containing peptides?

Discrepancies in acute toxicity (e.g., H302 classifications vs. "no data" claims ) require dose-response assays in cellular and animal models. For example:

- In vitro cytotoxicity screening using MTT assays on HEK-293 or HepG2 cells.

- In vivo acute oral toxicity tests in rodents, adhering to OECD Guideline 423.

- Cross-validation with metabolomics to identify degradation byproducts .

Q. How can researchers optimize purification protocols for diastereomer separation in DL-proline peptides?

Advanced HPLC methods with chiral stationary phases (e.g., polysaccharide-based columns) improve resolution. Gradient elution (0.1% TFA in acetonitrile/water) paired with mass spectrometry ensures purity. For unresolved peaks, enzymatic digestion followed by LC-MS/MS can differentiate diastereomers .

Q. What computational approaches predict the interaction of DL-proline peptides with biological targets?

Molecular docking with flexible side-chain sampling (e.g., Rosetta or AutoDock Vina) accounts for stereochemical variability. However, force fields may inadequately model DL-proline’s ring puckering, necessitating hybrid QM/MM simulations for accuracy .

Methodological Recommendations

Designing experiments to assess peptide degradation under oxidative stress:

- Expose the peptide to H2O2 (0.1–1 mM) at 37°C.

- Monitor degradation via LC-MS at 0, 6, 12, and 24-hour intervals.

- Quantify reactive oxygen species (ROS) using fluorescence probes (e.g., DCFH-DA) .

Validating biological activity in cell-free vs. cellular systems:

- Use surface plasmon resonance (SPR) for binding kinetics with purified receptors.

- Compare with luciferase-based reporter assays in transfected cells to assess functional activity .

Addressing reproducibility challenges in racemic peptide synthesis:

- Document coupling times, reagent batches, and temperature fluctuations.

- Implement quality control via MALDI-TOF MS and amino acid analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.